molecular formula C18H27ClN2O5 B2822783 Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1177607-46-3

Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2822783
CAS No.: 1177607-46-3
M. Wt: 386.87
InChI Key: ZAFYWMHZPZVPLU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with an ethyl ester group and a phenoxy group, which is further functionalized with an acetyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 4-acetylphenol, which is then reacted with epichlorohydrin under basic conditions to form 3-(4-acetylphenoxy)-1,2-epoxypropane.

    Nucleophilic Ring Opening: The epoxy intermediate undergoes nucleophilic ring opening with piperazine to yield 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine.

    Esterification: The resulting compound is then esterified with ethyl chloroformate in the presence of a base to form Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate.

    Hydrochloride Salt Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Strong bases like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Biological Studies: Its solubility in aqueous solutions makes it suitable for in vitro and in vivo studies to understand its biological effects and mechanisms.

    Chemical Biology: Used as a probe to study the interactions of piperazine derivatives with various biological targets.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on neurological pathways. The phenoxy and acetyl groups may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3-(4-methoxyphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride: Similar structure but with a methoxy group instead of an acetyl group.

    Ethyl 4-(3-(4-hydroxyphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of an acetyl group.

    Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride: Similar structure but with a chloro group instead of an acetyl group.

Uniqueness

Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the acetyl group, which can influence its pharmacokinetic properties and biological activity. The combination of the piperazine ring with the phenoxy and acetyl groups provides a distinct profile that may offer advantages in terms of receptor binding and selectivity.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

ethyl 4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5.ClH/c1-3-24-18(23)20-10-8-19(9-11-20)12-16(22)13-25-17-6-4-15(5-7-17)14(2)21;/h4-7,16,22H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFYWMHZPZVPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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